甲基(乙酰氧基甲基)亚硝胺

描述

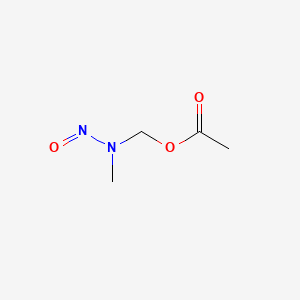

Methyl(acetoxymethyl)nitrosamine (DMN-OAc) is a chemically synthesized compound tested for its toxicity and carcinogenicity. It was developed to test the hypothesis that alpha-hydroxylation is essential for the metabolic activation of dimethylnitrosamine (DMN) to a reactive, proximate carcinogen. Its synthesis and testing have provided insights into the mechanisms of nitrosamine-induced carcinogenesis (Joshi et al., 1977).

Synthesis Analysis

DMN-OAc's synthesis aimed to explore the structural requirements for nitrosamine compounds' metabolic activation and carcinogenicity. The compound has been synthesized in studies to evaluate its carcinogenic potential, demonstrating a selective induction of intestinal tumors in rats, highlighting the critical role of specific chemical modifications in nitrosamine carcinogenicity (Braun & Wiessler, 1978).

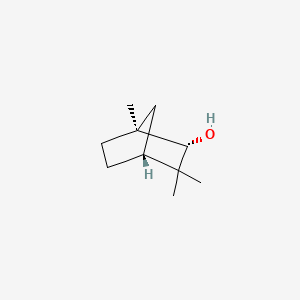

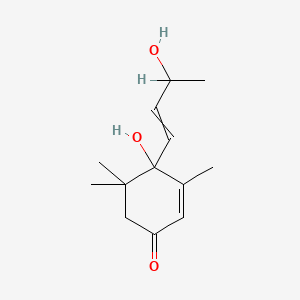

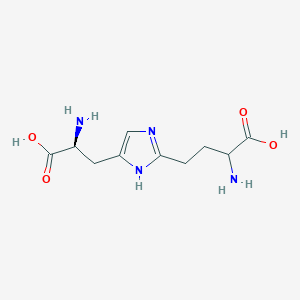

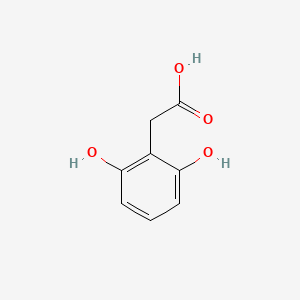

Molecular Structure Analysis

The molecular structure of DMN-OAc plays a crucial role in its biological activity, as modifications at the α-carbon significantly affect its mutagenic and carcinogenic properties. Studies have focused on understanding these structural aspects to elucidate the mechanisms of action of such compounds (Mochizuki et al., 1978).

Chemical Reactions and Properties

DMN-OAc undergoes specific chemical reactions, including hydrolysis and self-radiolysis, leading to its activation and decomposition. These reactions are crucial for understanding the compound's biological effects, including its potent carcinogenicity and the formation of DNA adducts leading to mutations and cancer (Roller et al., 1981).

Physical Properties Analysis

The physical properties of DMN-OAc, such as its stability and hydrolysis rates, are critical for its biological activity and carcinogenic potential. Studies have characterized these properties, revealing that DMN-OAc's stability in biological systems and its interaction with DNA are key factors in its carcinogenicity (Nagel et al., 1987).

Chemical Properties Analysis

The chemical reactivity of DMN-OAc, including its ability to alkylate DNA, is central to its carcinogenic effects. Studies have investigated its mutagenicity and the specific DNA modifications it induces, contributing to our understanding of the molecular basis of nitrosamine-induced carcinogenesis (Weinkam & Plakunov, 1989).

科学研究应用

与酶的相互作用:甲基(乙酰氧基甲基)亚硝胺充当某些酶的底物和抑制剂。它已被发现是电鳗乙酰胆碱酯酶的底物 (KM = 10^-2 M) 和竞争性抑制剂 (Ki = 2 x 10^-3 M),在辐照后导致酶活性不可逆转地丧失 (Eid et al., 1981).

致癌性:研究表明,甲基(乙酰氧基甲基)亚硝胺可诱发多种类型的肿瘤。例如,对大鼠的单次剂量诱发了间皮瘤和睾丸间皮的增生性病变 (Berman & Rice, 1979)。另一项研究发现,它选择性地在大鼠中诱发肠道肿瘤,支持α-羟基化是其作为致癌物活化的关键步骤的假设 (Joshi et al., 1977).

局部致癌作用:在涉及结肠造口术的 Wistar 大鼠的实验中,甲基(乙酰氧基甲基)亚硝胺在结肠造口术部位诱发局部致癌作用,例如腺瘤和腺癌 (Doertenbach et al., 1981).

胚胎毒性和致畸作用:甲基(乙酰氧基甲基)亚硝胺已显示出胚胎毒性和致畸作用,表明在胚胎发育过程中存在潜在风险 (Platzek et al., 2004).

癌基因激活:该化合物已被证明可以激活癌基因,例如人 c-Ha-ras-1 原癌基因,表明它在肿瘤发生过程中的作用 (Hirani-Hojatti et al., 1987).

诱变性和致癌性:研究评估了其诱变性和致癌性,表明它可以在各种模型中诱发肿瘤和突变 (Maekawa et al., 2004).

对不同组织的影响:研究表明,甲基(乙酰氧基甲基)亚硝胺可能对不同的组织和器官产生不同的影响,包括诱发小肠、肺和其他器官的肿瘤 (Berman et al., 1979).

作用机制

Target of Action

Methyl(acetoxymethyl)nitrosamine, also known as [methyl(nitroso)amino]methyl acetate, primarily targets DNA . The compound interacts with DNA, leading to the formation of DNA adducts , which are covalent modifications of DNA .

Mode of Action

The compound undergoes metabolic activation by cytochrome P450 enzymes . This results in the formation of an unstable primary nitrosamine, which further decomposes to a diazonium ion , a DNA alkylating agent . This ion can readily react with DNA, leading to the formation of DNA adducts .

Biochemical Pathways

The compound is involved in the nitrosamine metabolic pathway . The metabolic activation of the compound leads to the formation of bifunctional crosslinking metabolites . These metabolites can interact with macromolecules in chromatin, potentially forming cyclic structures resistant to enzymic degradation .

Pharmacokinetics (ADME Properties)

It’s known that nitrosamines, in general, can be absorbed and distributed in the body, metabolized (often via cytochrome p450 enzymes), and excreted .

Result of Action

The interaction of Methyl(acetoxymethyl)nitrosamine with DNA results in DNA damage . The compound has been shown to be more toxic and more effective as a carcinogen than dimethyl-nitrosamine (DMN) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl(acetoxymethyl)nitrosamine. For instance, the presence of nitrogen compounds in the environment can contribute to the formation of nitrosamines . Moreover, the compound’s action can be influenced by its concentration in the environment and the presence of other substances .

安全和危害

未来方向

As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided . In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied . The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .

生化分析

Biochemical Properties

Methyl(acetoxymethyl)nitrosamine plays a crucial role in biochemical reactions, particularly in the context of its carcinogenic activity. It interacts with various enzymes and proteins, leading to the formation of reactive intermediates that can cause DNA damage. One of the key interactions is with cytochrome P450 enzymes, which catalyze the α-hydroxylation of methyl(acetoxymethyl)nitrosamine, leading to the formation of DNA-alkylating agents . These agents can form adducts with DNA, resulting in mutations and potentially leading to cancer.

Cellular Effects

Methyl(acetoxymethyl)nitrosamine has profound effects on various types of cells and cellular processes. It is known to induce oxidative stress, leading to the formation of reactive oxygen species (ROS) and carbon-centered radicals . These reactive species can cause significant damage to cellular components, including lipids, proteins, and DNA. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to methyl(acetoxymethyl)nitrosamine has been shown to modulate whole-genome gene expression in colon cells, leading to apoptosis, cell cycle blockage, and DNA repair .

Molecular Mechanism

The molecular mechanism of action of methyl(acetoxymethyl)nitrosamine involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-alkylating intermediates . These intermediates can form adducts with DNA, causing mutations that can lead to cancer. The compound also undergoes hydrolysis in tissues, forming bifunctional derivatives that can crosslink macromolecules in chromatin . This crosslinking can interfere with normal cellular processes, leading to abnormal cell behavior and tumor formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl(acetoxymethyl)nitrosamine can change over time. The compound is relatively stable, but its degradation products can also be carcinogenic . Long-term studies have shown that repeated exposure to methyl(acetoxymethyl)nitrosamine can lead to a high incidence of tumors in various organs, including the intestines, lungs, and nervous system . The stability and degradation of the compound can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of methyl(acetoxymethyl)nitrosamine vary with different dosages in animal models. At lower doses, the compound can induce tumors in specific organs, such as the intestines and lungs . At higher doses, it can cause widespread DNA damage and lead to the development of tumors in multiple organs . Toxic or adverse effects, such as significant DNA alkylation and organ-specific carcinogenicity, have been observed at high doses .

Metabolic Pathways

Methyl(acetoxymethyl)nitrosamine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes α-hydroxylation, leading to the formation of DNA-alkylating intermediates that can cause mutations . Additionally, the compound can be hydrolyzed to form bifunctional derivatives that can crosslink macromolecules in chromatin . These metabolic pathways are crucial for the compound’s carcinogenic activity.

Transport and Distribution

The transport and distribution of methyl(acetoxymethyl)nitrosamine within cells and tissues are influenced by its interactions with various transporters and binding proteins . The compound can be distributed to multiple organs, including the intestines, lungs, and nervous system, where it can induce tumors . The localization and accumulation of the compound in specific tissues can affect its carcinogenic potential.

Subcellular Localization

Methyl(acetoxymethyl)nitrosamine is localized in various subcellular compartments, where it can exert its effects on cellular function . The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . This subcellular localization is crucial for its activity, as it can influence the compound’s interactions with DNA and other macromolecules.

属性

IUPAC Name |

[methyl(nitroso)amino]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-4(7)9-3-6(2)5-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXQXRXMGCOVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205386 | |

| Record name | Methyl(acetoxymethyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56856-83-8 | |

| Record name | Methanol, 1-(methylnitrosoamino)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56856-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl(acetoxymethyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056856838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(acetoxymethyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)

![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)

![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)